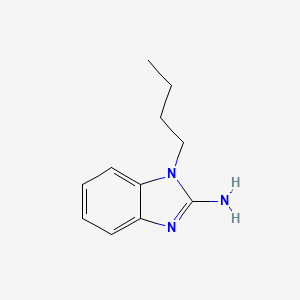

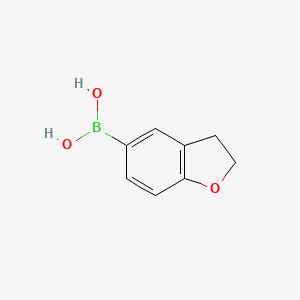

![molecular formula C10H10Cl2O3S B1303814 1-[2,3-二氯-4-(乙磺酰基)苯基]-1-乙酮 CAS No. 338982-46-0](/img/structure/B1303814.png)

1-[2,3-二氯-4-(乙磺酰基)苯基]-1-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone is a chemical that would likely possess an aromatic ring due to the phenyl group, substituted with dichloro and ethylsulfonyl functional groups, and an ethanone moiety. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related sulfone-containing compounds is described in the provided papers. For instance, a base-mediated addition reaction of 1,2-bis(phenylsulfonyl)ethane to ketones is used to prepare 1-aryl-4-(phenylsulfonyl)butan-1-ones . This suggests that a similar base-mediated approach could potentially be applied to synthesize the ethylsulfonyl group in the target compound. Additionally, the use of dichloroacetyl chloride in a one-pot reaction to synthesize a dichloro-acetyl containing compound is reported , which could be analogous to the dichloro-ethanone part of the target molecule.

Molecular Structure Analysis

The molecular structure of the target compound would include an aromatic ring with electron-withdrawing groups such as dichloro and ethylsulfonyl, which could affect the electron density and reactivity of the ring. The presence of these groups could also influence the compound's conformation and intermolecular interactions. The structure of a related compound was confirmed using techniques like NMR, MS, FTIR, and X-ray crystallography , which are standard methods for determining molecular structures.

Chemical Reactions Analysis

The papers describe various chemical reactions involving sulfone and dichloro groups. For example, the synthesis of furans and cyclopentenones from a phenylsulfonyl-containing reagent is detailed , indicating that sulfone groups can participate in cyclization and annulation reactions. The dichloro group in the target compound could potentially undergo substitution reactions, given its reactivity.

Physical and Chemical Properties Analysis

While the papers do not provide specific physical and chemical properties of the target compound, they do describe properties of structurally similar compounds. For instance, the solvents used in the reactions, such as dichloromethane and methanol , suggest potential solubility characteristics. The presence of sulfonyl and dichloro groups in the compound would likely contribute to its polarity, boiling point, and stability.

科学研究应用

杂环化合物的合成

1-[2,3-二氯-4-(乙磺酰基)苯基]-1-乙酮可作为各种杂环化合物的合成前体。例如,它已被用于合成含有砜部分的多官能取代吡啶-2-(1H)-硫酮,展示了其在有机合成和复杂杂环结构形成中的多功能性 (Abu-Shanab,2006 年)。

抗菌活性

该化合物在抗菌剂的开发中也发挥着重要作用。研究表明,它可用于合成新型查耳酮衍生物及其衍生物,这些衍生物对各种细菌菌株表现出显着的抗菌活性,突出了其在药物化学和药物开发领域的潜力 (Patel、Nimavat、Vyas 和 Patel,2011 年)。

有机合成构件

此外,1-[2,3-二氯-4-(乙磺酰基)苯基]-1-乙酮是有机合成中的一个关键构件,特别是在功能芳香多磺酰氯及其掩蔽前体的合成中。这些化合物对于制备树枝状和其他复杂有机分子至关重要,展示了该化合物在推进有机化学中的合成策略和方法中的作用 (Percec、Bera、De、Sanai、Smith、Holerca、Barboiu、Grubbs 和 Fréchet,2001 年)。

HIV-1 复制抑制剂

在制药领域,1-[2,3-二氯-4-(乙磺酰基)苯基]-1-乙酮的衍生物已被合成并被确认为 HIV-1 复制的有效抑制剂。这强调了该化合物在开发用于管理 HIV 的新型治疗剂中的重要性,为抗病毒药物开发的持续研究做出了贡献 (Che、Liu、Tian、Hu、Chen 和 Chen,2015 年)。

属性

IUPAC Name |

1-(2,3-dichloro-4-ethylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3S/c1-3-16(14,15)8-5-4-7(6(2)13)9(11)10(8)12/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJLOYYENFZIQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237836 |

Source

|

| Record name | 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone | |

CAS RN |

338982-46-0 |

Source

|

| Record name | 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)

![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)

![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)

![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)